molecular formula C23H20O7 B2697082 methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898406-21-8

methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No. B2697082
CAS RN: 898406-21-8
M. Wt: 408.406
InChI Key: FIQFCDQNUPGRPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one has been prepared by condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds related to methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate focuses on synthesis methodologies, structural elucidation, and the exploration of their potential applications in various fields. A study describes the isolation of 2-aryl benzofuran derivatives from the seeds of Styrax macranthus. These compounds, including similar structures, were identified based on spectral and chemical evidence, highlighting their natural occurrence and potential as bioactive molecules (Luo, He, & Li, 2007).

Synthetic Approaches

Another significant aspect of research on this compound involves innovative synthetic strategies. For instance, a modular approach employing Claisen rearrangement and ring-closing metathesis as key steps has been developed to synthesize benzofurans, 2H-chromenes, and benzoxepines, demonstrating the chemical versatility of these frameworks. This methodology offers a pathway to produce phenylpropanoid natural products and highlights the structural diversity achievable through synthetic chemistry (Kotha & Solanke, 2022).

Photochemical Properties

The photochemical behavior of benzofuran derivatives has also been explored, providing insight into their potential applications in material science or as photoinitiators. Studies on the photochemical reactions of benzofuran with benzophenone or benzaldehyde reveal the formation of oxetanes and dimers, expanding our understanding of their reactivity under light exposure (Kawase et al., 1974).

Antitumor Potential

Moreover, the synthesis and biological evaluation of related dihydrobenzofuran lignans have been investigated for their potential antitumor properties. These studies focus on compounds' ability to inhibit tubulin polymerization, indicating their potential as anticancer agents. For example, certain dihydrobenzofuran derivatives show promising activity against leukemia and breast cancer cell lines, underlining the therapeutic potential of these chemical structures (Pieters et al., 1999).

properties

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-12-8-19-15(10-18(12)28-13(2)23(25)27-4)16(11-21(24)29-19)20-9-14-6-5-7-17(26-3)22(14)30-20/h5-11,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFCDQNUPGRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(C)C(=O)OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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